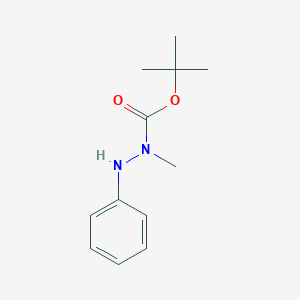

tert-Butyl 1-methyl-2-phenylhydrazine-1-carboxylate

Description

Table 1: Molecular Formula Breakdown

| Component | Formula Contribution | Molecular Weight (g/mol) |

|---|---|---|

| tert-Butyl group | C₄H₉O₂ | 116.12 |

| Methyl group | CH₃ | 15.03 |

| Phenyl ring | C₆H₅ | 77.11 |

| Hydrazine core | N₂ | 28.02 |

The carbamate functional group (–OC(=O)N–) bridges the tert-butyl moiety and the hydrazine nitrogen, while the methyl and phenyl groups occupy adjacent positions on the hydrazine backbone. This arrangement creates a sterically hindered environment that influences reactivity and stability.

Comparative Structural Analysis with Related Hydrazine Carboxylates

Hydrazine carboxylates exhibit structural diversity based on their substituents. tert-Butyl carbazate (C₅H₁₂N₂O₂), for example, features a simpler structure with only a tert-butyl carbamate group attached to the hydrazine nitrogen. In contrast, the subject compound incorporates additional methyl and phenyl substituents, which significantly alter its electronic and steric properties.

Table 2: Structural Comparison of Hydrazine Carboxylates

| Compound | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| tert-Butyl carbazate | C₅H₁₂N₂O₂ | tert-Butyl carbamate | 132.16 |

| This compound | C₁₂H₁₈N₂O₂ | tert-Butyl carbamate, methyl, phenyl | 222.28 |

The phenyl group in the subject compound introduces aromatic π-electron density, enabling interactions with electrophilic reagents, while the methyl group enhances steric shielding at the hydrazine nitrogen. These features contrast with hydrazinium hydrazine carboxylate (CH₈N₄O₂), which lacks alkyl or aryl substituents and exists as a zwitterionic structure.

Stereochemical Considerations and Conformational Isomerism

The hydrazine core (N–N) in This compound permits conformational isomerism due to restricted rotation around the N–N bond. The energy barrier for rotation is influenced by steric interactions between the methyl and phenyl groups, favoring a staggered conformation where the substituents are maximally separated.

Table 3: Conformational Isomerism Parameters

| Parameter | Value/Description |

|---|---|

| N–N bond length | 1.45 Å (typical for hydrazines) |

| Dihedral angle (C–N–N–C) | 180° (antiperiplanar) |

| Energy barrier to rotation | ~8–12 kcal/mol (estimated) |

Despite the potential for multiple conformers, no chiral centers exist in the molecule due to the absence of tetrahedral stereogenic atoms. The phenyl ring’s planar geometry further limits stereoelectronic effects, rendering the compound achiral. However, the tert-butyl group’s bulkiness may stabilize specific rotamers in solution, as evidenced by nuclear Overhauser effect (NOE) spectroscopy studies on analogous compounds.

Properties

CAS No. |

934391-34-1 |

|---|---|

Molecular Formula |

C12H18N2O2 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

tert-butyl N-anilino-N-methylcarbamate |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14(4)13-10-8-6-5-7-9-10/h5-9,13H,1-4H3 |

InChI Key |

VPBMXPVNDGEZHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Hydrazine Substitution on Aromatic Rings

A common approach to synthesize substituted phenylhydrazines involves nucleophilic aromatic substitution of halogenated aromatic compounds with hydrazine or hydrazine hydrate. For example, halogenated benzenes (e.g., dichlorofluorobenzene derivatives) react with hydrazine under controlled temperature and solvent conditions to yield phenylhydrazine derivatives with high selectivity and yield.

- Solvents: Cyclic ethers such as tetrahydrofuran (THF) are preferred.

- Temperature: Typically 0°C to 60°C, optimally 20°C to 40°C.

- Reaction time: 12 to 120 hours depending on conditions.

- Pressure: Atmospheric pressure is generally sufficient.

- Work-up: Isolation by washing, extraction, crystallization, and purification by distillation or recrystallization.

This method provides a high-purity phenylhydrazine intermediate, which can be further functionalized.

Protection of Hydrazine with tert-Butyl Carbamate (Boc)

To prevent unwanted side reactions during synthesis, the hydrazine nitrogen is protected by tert-butyl carbamate groups. The Boc protection is introduced by reacting hydrazine derivatives with di-tert-butyl dicarbonate (Boc2O) under mild conditions.

- Typical procedure: N-methylhydrazine is dissolved in an alcohol solvent (e.g., isopropanol), and di-tert-butyl dicarbonate is added dropwise at low temperature (0°C to room temperature).

- Reaction time: Several hours to overnight.

- Yield: High yields (up to 95%) of Boc-protected hydrazines are reported.

- Purification: Removal of solvent under vacuum followed by crystallization or chromatography.

This step yields di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate or related Boc-protected hydrazines, which are key intermediates.

Methylation and Phenyl Substitution

The introduction of the phenyl group and methylation on the hydrazine nitrogen can be achieved by:

- Using N-methylhydrazine as the starting hydrazine source.

- Reacting with phenyl-containing electrophiles or via direct substitution on aromatic rings.

- The Boc protection stabilizes the hydrazine during these transformations.

The final compound, tert-Butyl 1-methyl-2-phenylhydrazine-1-carboxylate, can be isolated by chromatographic purification or crystallization.

Alternative Synthetic Routes: Aza-Lossen Rearrangement

The Aza-Lossen reaction has been employed to synthesize Boc-protected hydrazines, including tert-butyl 2-phenylhydrazinecarboxylate derivatives.

- This involves rearrangement of urea derivatives under controlled conditions.

- Reaction temperatures around 30°C in tert-butyl alcohol.

- Yields reported around 35% but can be optimized.

- The method is useful for monosubstituted hydrazines and can be adapted for methylated derivatives.

Comparative Data Table of Preparation Parameters

| Parameter | Method 1: Aromatic Halide + Hydrazine | Method 2: Boc Protection with Boc2O | Method 3: Aza-Lossen Rearrangement |

|---|---|---|---|

| Starting Materials | Halogenated aromatic + hydrazine | N-methylhydrazine + Boc2O | Urea derivatives |

| Solvent | Tetrahydrofuran (THF) | Isopropanol, tert-butyl alcohol | tert-Butyl alcohol |

| Temperature | 0°C to 60°C (optimal 20-40°C) | 0°C to room temperature | ~30°C |

| Reaction Time | 12 to 120 hours | Several hours to overnight | Several hours |

| Yield | Up to 83-90% purity | Up to 95% yield | ~35% (unoptimized) |

| Purification | Crystallization, distillation | Crystallization, chromatography | Crystallization |

| Advantages | High selectivity, industrial feasibility | High protection efficiency | Alternative route for monosubstituted hydrazines |

| Disadvantages | Long reaction times | Requires careful handling of Boc2O | Lower yield, less optimized |

Research Findings and Notes

- The use of cyclic ethers like THF in the hydrazine substitution step improves selectivity and reduces by-products.

- Boc protection stabilizes hydrazines, allowing for further functionalization without decomposition.

- The Aza-Lossen rearrangement offers a novel synthetic pathway but requires optimization for higher yields.

- Methylation of hydrazine nitrogen is typically introduced before or during Boc protection to ensure the correct substitution pattern.

- Purification techniques such as flash chromatography and recrystallization are essential to obtain high-purity this compound suitable for research or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-methyl-2-phenylhydrazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Recent studies have investigated the potential of tert-butyl 1-methyl-2-phenylhydrazine-1-carboxylate as a lead compound for developing new antimicrobial agents. Its derivatives have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicate that modifications to the hydrazine moiety can enhance antibacterial potency while reducing cytotoxicity to human cells .

Cancer Research : The compound has been explored for its potential anti-cancer properties. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism of action that may involve the inhibition of specific cellular pathways related to cell proliferation and survival .

Organic Synthesis

Reagent in Synthesis : this compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its use in the preparation of pyrazoles and other nitrogen-containing heterocycles has been documented, showcasing its versatility as a building block in organic synthesis .

Case Study 1: Antitubercular Activity

A study evaluated the effectiveness of this compound derivatives against Mycobacterium tuberculosis. The results indicated that certain compounds exhibited significant antibacterial activity with IC50 values in the low micromolar range. The study emphasized the need for further optimization to improve pharmacokinetic profiles and reduce toxicity .

Case Study 2: Cytotoxicity Assessment

In another investigation, derivatives of this compound were tested for cytotoxic effects on HepG2 liver cancer cells. The findings revealed a correlation between structural modifications and cytotoxicity levels, highlighting the importance of careful design in developing therapeutic agents .

Data Tables

Mechanism of Action

The mechanism of action of tert-Butyl 1-methyl-2-phenylhydrazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 1-(4-(trifluoromethyl)phenyl)hydrazine-1-carboxylate (C₁₂H₁₄F₃N₂O₂)

- Structural Differences : Replaces the methyl and phenyl substituents with a single 4-(trifluoromethyl)phenyl group.

- Impact on Properties : The electron-withdrawing CF₃ group increases electrophilicity and metabolic stability, making this compound more suited for medicinal chemistry applications. However, the reduced steric bulk compared to the target compound may lower its thermal stability .

tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate (C₁₇H₂₂N₄O₂)

- Structural Differences : Features a piperazine ring (six-membered) instead of hydrazine and introduces a triazole substituent.

- Impact on Properties: The triazole group enhances hydrogen-bonding capacity, improving binding affinity in biological systems. The synthesis yield (58%) is moderate compared to typical hydrazine derivatives .

tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate (C₁₁H₁₇N₃O₃)

- Structural Differences : Incorporates a diazoacetyl group (-N₂CO-) on a piperazine ring.

- Impact on Properties : The diazo group introduces photolytic and thermal reactivity, enabling applications in crosslinking or cyclopropanation reactions. However, this reactivity necessitates careful handling, unlike the more stable hydrazine-based target compound .

tert-Butyl 4-methylpiperazine-1-carboxylate (C₁₀H₂₀N₂O₂)

- Structural Differences : Substitutes hydrazine with a methylpiperazine ring.

- Impact on Properties : The piperazine ring improves aqueous solubility (Log S = -2.4) and bioavailability compared to hydrazine derivatives. However, the absence of aromatic groups reduces π-π stacking interactions, limiting its use in aromatic drug scaffolds .

Comparative Data Table

Biological Activity

tert-Butyl 1-methyl-2-phenylhydrazine-1-carboxylate is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a tert-butyl group, a methyl group, and a phenyl group attached to a hydrazine moiety, which contributes to its unique reactivity and biological profile. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the tert-butyl group enhances its lipophilicity, potentially improving its bioavailability. The compound can be synthesized through the reaction of tert-butyl carbazate with 1-methyl-2-phenylhydrazine under controlled conditions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some tested strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been a focus of research. Various cancer cell lines, including HL60 (human promyelocytic leukemia) and HCT116 (human colon cancer), have been evaluated for their response to this compound. The findings are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HL60 | 8.3 |

| HCT116 | 1.3 |

| MCF7 (breast cancer) | 5.0 |

The IC50 values indicate that the compound demonstrates potent cytotoxic effects against these cancer cell lines, suggesting its potential as an anticancer therapeutic agent.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Nucleophilic Attack : The hydrazine moiety can act as a nucleophile, forming covalent bonds with electrophilic sites on biomolecules, which may disrupt cellular functions.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

- Targeting Specific Pathways : Preliminary studies suggest that this compound might inhibit key signaling pathways involved in cell proliferation and survival, although further research is needed to elucidate these pathways fully.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced tumor growth in xenograft models of human breast cancer.

- Another investigation reported enhanced survival rates in mice treated with this compound compared to controls in models of leukemia.

Q & A

Q. What are the established synthesis routes for tert-Butyl 1-methyl-2-phenylhydrazine-1-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via hydrazine derivatization followed by tert-butoxycarbonyl (Boc) protection. For example, hydrazine precursors (e.g., N-methyl-N′-phenylhydrazine) are reacted with di-tert-butyl dicarbonate (Boc₂O) in aprotic solvents like tetrahydrofuran (THF) or ethyl acetate under mild conditions (0–25°C). Acidic or basic catalysts (e.g., DMAP) may accelerate the reaction . Yield optimization requires precise stoichiometry, solvent selection, and purification via column chromatography or recrystallization. A reported yield of 71% was achieved for a structurally analogous Boc-protected hydrazine derivative using ethanol under reflux .

Q. How is tert-Butyl 1-methyl-2-phenylhydrazine-1-carboxylate characterized using spectroscopic and chromatographic methods?

- NMR Spectroscopy : The compound’s structure is confirmed by distinct signals in NMR (e.g., tert-butyl singlet at ~1.4 ppm, aromatic protons at 7.2–7.5 ppm) and NMR (Boc carbonyl at ~155 ppm, aromatic carbons at ~125–140 ppm) .

- Mass Spectrometry (MS) : ESI-MS typically shows the molecular ion peak ([M+H]⁺) at m/z 223.28, with fragmentation patterns corresponding to Boc group loss (m/z 167) and phenylhydrazine backbone .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity (>97%) using gradients of acetonitrile/water .

Q. What safety protocols are critical for handling this compound in laboratory settings?

The compound is classified under acute toxicity (oral, Category 4; H302). Key precautions include:

- Use of PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.

- Storage in sealed containers at room temperature, away from oxidizers and heat sources.

- Neutralization of waste with dilute acid (e.g., 1M HCl) before disposal .

Advanced Research Questions

Q. How can reaction pathways be optimized to mitigate byproduct formation during Boc protection of hydrazines?

Competing acylation at alternate nitrogen sites or overprotection can occur. Strategies include:

- Solvent Control : Polar aprotic solvents (e.g., THF) favor selective Boc protection over nucleophilic substitution .

- Temperature Modulation : Lower temperatures (0–5°C) reduce side reactions, as demonstrated in analogous hydrazine syntheses .

- Catalytic Additives : DMAP (4-dimethylaminopyridine) enhances reaction efficiency by activating Boc₂O .

Q. What analytical approaches resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data (e.g., unexpected splitting or fragment ions) require:

Q. What role does this compound play in synthesizing peptidomimetics or bioactive molecules?

The Boc-protected hydrazine serves as a precursor for:

- Heterocycle Synthesis : Cyclization with ketones or aldehydes forms pyrazoles or triazoles, key motifs in drug discovery .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling of the phenyl group enables diversification into biaryl scaffolds .

- Enzyme Inhibitors : Hydrazine derivatives are explored as inhibitors of monoamine oxidase (MAO) and hydrolases .

Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity in nucleophilic substitutions?

The bulky tert-butyl group:

- Steric Hindrance : Shields the hydrazine nitrogen, reducing unwanted nucleophilic attacks (e.g., in acidic conditions).

- Electronic Stabilization : The electron-withdrawing Boc carbonyl decreases hydrazine basicity, preventing protonation-driven side reactions .

Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions and inert atmospheres (N₂/Ar) to prevent Boc group hydrolysis .

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) for optimal separation .

- Data Validation : Cross-reference NMR assignments with computational tools (e.g., ChemDraw Predict) to minimize misassignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.